Hexaphenol
Overview
Description
Hexaphenol, also known as 10,15-dihydro-5H-tribenzo[a,d,g]cyclononene-2,3,7,8,12,13-hexol, is an organic compound with the molecular formula C21H18O6. It is a polyphenolic compound characterized by six hydroxyl groups attached to a tribenzo[a,d,g]cyclononene core. This compound is known for its crystalline structure and high melting point, making it a subject of interest in various scientific fields .
Mechanism of Action
Target of Action
Hexaphenol, also known as Benzenehexol, is a six-fold phenol of benzene Like most phenols, it can lose the six h+ ions from the hydroxyl groups, yielding the hexaanion c6o6−6 .
Mode of Action
It’s known that this compound can be prepared from inositol (cyclohexanehexol) and can be obtained by reduction of sodium thbq salt with sncl2/hcl . This suggests that this compound may interact with its targets through redox reactions.
Biochemical Pathways
It’s known that the oxidation of this compound yields tetrahydroxy-p-benzoquinone (thbq), rhodizonic acid, and dodecahydroxycyclohexane . This indicates that this compound may play a role in redox reactions and could potentially influence pathways related to oxidative stress.
Pharmacokinetics
It’s known that this compound is a crystalline solid soluble in hot water , which suggests it may have good bioavailability when administered orally.
Action Environment
It’s known that this compound is a crystalline solid with a melting point above 310°c , suggesting it may be stable under a wide range of environmental conditions.
Preparation Methods
Hexaphenol can be synthesized through several methods:
From Inositol (Cyclohexanehexol): One common method involves the oxidation of inositol. This process typically uses strong oxidizing agents to convert inositol into this compound.
Reduction of Tetrahydroxybenzoquinone: Another method involves the reduction of tetrahydroxybenzoquinone using stannous chloride in hydrochloric acid.
Industrial production methods for this compound are not extensively documented, but laboratory synthesis remains the primary approach for obtaining this compound.
Chemical Reactions Analysis
Hexaphenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tetrahydroxybenzoquinone, rose bengal acid, and dodecahydroxycyclohexane.
Reduction: The reduction of tetrahydroxybenzoquinone using stannous chloride in hydrochloric acid yields this compound.
Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions due to the presence of hydroxyl groups, which are activating and ortho- and para-directing.
Common reagents used in these reactions include strong oxidizing agents for oxidation and stannous chloride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexaphenol has several scientific research applications:
Chemistry: this compound is used as a precursor in the synthesis of various polyphenolic compounds. Its unique structure makes it a valuable model for studying polyphenol chemistry.
Biology: In biological research, this compound is used to study the effects of polyphenolic compounds on biological systems. Its multiple hydroxyl groups allow for interactions with various biomolecules.
Medicine: this compound’s antioxidant properties make it a subject of interest in medical research, particularly in the study of oxidative stress and related diseases.
Industry: This compound is used in the development of advanced materials, including polymers and resins, due to its polyphenolic nature
Comparison with Similar Compounds
Hexaphenol can be compared to other polyphenolic compounds such as catechol, resorcinol, and hydroquinone:
Catechol: Catechol has two hydroxyl groups on a benzene ring and is highly reactive in dehydration reactions.
Resorcinol: Resorcinol has two hydroxyl groups in the meta position on a benzene ring and is less reactive compared to catechol.
This compound’s uniqueness lies in its six hydroxyl groups, which provide multiple sites for interaction and reactivity, making it a versatile compound in various applications .
Properties
IUPAC Name |
tetracyclo[15.4.0.03,8.010,15]henicosa-1(21),3,5,7,10,12,14,17,19-nonaene-5,6,12,13,19,20-hexol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O6/c22-16-4-10-1-11-5-17(23)19(25)7-13(11)3-15-9-21(27)20(26)8-14(15)2-12(10)6-18(16)24/h4-9,22-27H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBDZXQTZWOBBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2CC3=CC(=C(C=C3CC4=CC(=C(C=C41)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369306 | |
Record name | Hexaphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1506-76-9 | |
Record name | Hexaphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the interesting structural features of hexaphenol and its derivatives?
A1: this compound derivatives can form unique structures. For instance, research has explored the synthesis of a double helicate structure consisting of ortho-linked this compound strands bridged by spiroborates []. Another study detailed the synthesis and characterization of hexakis (p-hydroxyphenyloxy)benzene, a molecule that serves as a versatile analogue of the hydrogen-bonded hexameric unit found in β-hydroquinone [, ].
Q2: How does this compound interact with metals, and what are the implications of these interactions?
A2: this compound demonstrates a strong affinity for metal ions. This is exemplified by the formation of a bimetallic complex between uranyl ions and an acyclic bis(hydroxymethyl)phenolic oligomer, a structural analog of p-tert-butylcalix[6]arene []. This complex highlights the chelating ability of this compound derivatives with metal ions. Furthermore, researchers have synthesized hexa- and hepta-iron sandwich complexes using this compound derivatives. These complexes are significant due to their six equivalent redox centers, opening up possibilities for diverse applications [].
Q3: Has this compound been used in the development of catalysts for asymmetric synthesis?
A3: Yes, a multivalent, sulfur-rich derivative of this compound was used to create a PyBox asterisk ligand (1) and a monovalent ligand (2). These ligands, incorporating a persulfurated benzene core, were successfully employed in the rhodium-catalyzed asymmetric hydrosilylation of acetophenone []. This research showcases the potential of this compound derivatives as chiral ligands in asymmetric catalysis.
Q4: Are there any studies investigating the potential biological activity of this compound derivatives?
A4: Research has explored the synthesis of (-)-epigallocatechin gallate (EGCG) analogs using a simplified this compound motif as a key structural feature []. EGCG, a natural polyphenol, is known for its various biological activities. These synthetic analogs were designed to target the kinase Dyrk1a, which plays a role in the cognitive impairments associated with Down syndrome. This study highlights the potential of this compound derivatives in medicinal chemistry.
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